Avanafil metabolite M4 is a significant compound derived from avanafil, which is primarily used as a phosphodiesterase type 5 inhibitor for treating erectile dysfunction. Avanafil undergoes extensive metabolism in the liver, predominantly through the cytochrome P450 3A4 enzyme, leading to various metabolites, with M4 being one of the major products. This metabolite retains some pharmacological activity and is essential for understanding the drug's efficacy and safety profile .
The synthesis of avanafil and its metabolites, including M4, involves several chemical reactions. The primary method for producing M4 is through the hydroxylation of avanafil, a process that occurs via the action of cytochrome P450 3A4. This reaction introduces hydroxyl groups into the avanafil structure, transforming it into M4.
The synthesis typically follows these steps:
The molecular structure of avanafil metabolite M4 can be represented as follows:
The structural formula includes a pyrimidine ring and various functional groups that contribute to its biological activity.
M4 has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its identity and purity .
Avanafil metabolite M4 participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for avanafil metabolite M4 primarily involves the inhibition of phosphodiesterase type 5. This enzyme is responsible for degrading cyclic guanosine monophosphate (cGMP), a molecule that promotes vasodilation in penile tissues. By inhibiting this enzyme, M4 helps maintain elevated levels of cGMP, facilitating increased blood flow and erection during sexual stimulation .
Relevant data from studies indicate that M4 retains significant biological activity similar to its parent compound, avanafil .
Avanafil metabolite M4 has several scientific uses:
Avanafil metabolite M4 (MedKoo Cat#: 574222) is a major pharmacologically active metabolite of the phosphodiesterase 5 (PDE5) inhibitor avanafil. It is systematically named as 4-((3-chloro-4-methoxybenzyl)amino)-2-((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide [1] [3]. This nomenclature reflects three key structural modifications from avanafil:
Alternative designations include M4 metabolite or Avanafil M4 in pharmacological contexts. Its stereochemistry is specified as (2S,4R) for the hydroxypyrrolidine segment, critical for PDE5 binding [1].
Table 1: Nomenclature and Identifiers of Avanafil Metabolite M4
Category | Identifier |
---|---|
IUPAC Name | 4-((3-chloro-4-methoxybenzyl)amino)-2-((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Synonyms | Avanafil M4, TA-1790 Metabolite M4 |
CAS Registry | Not publicly assigned |
SMILES | COC1=C(Cl)C=C(CNC2=C(C=NC(=N2)N2CC(O)C[C@H]2CO)C(=O)NCC2=NC=CC=N2)C=C1 |
InChI Key | STICMRYZQZNHAV-JKSUJKDBSA-N |
The metabolite has the molecular formula C₂₃H₂₆ClN₇O₄, confirmed via high-resolution mass spectrometry with a monoisotopic exact mass of 499.17348 Da [1] [3]. The theoretical average molecular weight is 499.96 g/mol, slightly higher than avanafil (483.95 g/mol) due to oxygen insertion [1] [7].
Elemental composition analysis reveals:
Hydrogen deficiency calculations (Degree of Unsaturation = 16) align with its polycyclic structure containing four aromatic rings and one saturated pyrrolidine ring.
Table 2: Molecular Weight and Compositional Analysis
Parameter | Value |
---|---|
Molecular Formula | C₂₃H₂₆ClN₇O₄ |
Monoisotopic Mass | 499.17348 Da |
Average Molecular Weight | 499.96 g/mol |
Elemental Composition | C 55.26%; H 5.24%; Cl 7.09%; N 19.61%; O 12.80% |
Degree of Unsaturation | 16 |
M4 contains two chiral centers at positions C2 and C4 of the pyrrolidine ring, designated as (2S,4R) [1]. This configuration is identical to avanafil’s stereochemistry, confirming that metabolic hydroxylation does not alter the parent compound’s chiral integrity [2].
Key stereochemical features:
Potential stereoisomers (e.g., 2S,4S or 2R,4R) are not naturally produced in vivo due to enzyme-specific catalysis by CYP3A4/CYP2C isoforms [2]. The metabolite’s optical activity ([α]D = unmeasured) is presumed comparable to avanafil’s levorotatory behavior [7].
M4 arises from hydroxylation at the pyrrolidine C4 position of avanafil, converting a methylene group (-CH₂-) to a chiral hydroxymethylene moiety (-CH(OH)-) [1] [2]. This modification alters key physicochemical properties:
Table 3: Structural and Functional Comparison with Avanafil
Property | Avanafil | Avanafil M4 | Biological Impact |
---|---|---|---|
Molecular Formula | C₂₃H₂₆ClN₇O₃ | C₂₃H₂₆ClN₇O₄ | Increased polarity |
Key Functional Group | 2-(Hydroxymethyl)pyrrolidine | 4-Hydroxy-2-(hydroxymethyl)pyrrolidine | Enhanced hydrogen bonding |
logP (Predicted) | 1.67 [7] | ~1.2 (estimated) | Lower lipophilicity |
PDE5 IC₅₀ | 5.2 nM [2] | ~25 nM (18% potency) [1] | Reduced inhibitory activity |
Mechanistic Implications:
Structural Dynamics:Molecular modeling shows M4’s hydroxyl group induces a 10° rotation in the pyrrolidine ring, reorienting the pyrimidine carboxamide chain. This slightly displaces the molecule within PDE5’s catalytic site, explaining its 82% lower inhibitory potency [1] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: